![molecular formula C17H16ClNO3 B2761738 N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide CAS No. 2411263-56-2](/img/structure/B2761738.png)
N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic applications in cancer treatment due to its ability to selectively kill cancer cells.
Wirkmechanismus
N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosomal RNA synthesis and subsequently, a decrease in protein synthesis. Cancer cells that have high levels of RNA polymerase I transcription are more sensitive to N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide, making it a selective cancer cell killer.
Biochemical and Physiological Effects:
In addition to its effects on RNA polymerase I transcription, N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide has been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit DNA repair pathways, making cancer cells more susceptible to DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide is its selectivity for cancer cells, which reduces the potential for off-target effects. However, its mechanism of action is complex and may require specialized assays for proper evaluation. Additionally, its toxicity profile and optimal dosing regimen have yet to be fully elucidated.
Zukünftige Richtungen
Future research on N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide could focus on its potential as a combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. It could also be studied in the context of specific cancer types to determine its efficacy and optimal dosing regimen. Finally, further investigation into its mechanism of action and potential off-target effects could help to optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide involves several steps, including the reaction of 2-chlorobenzaldehyde and 2-methoxybenzylamine to form an imine intermediate, which is then reduced to form the corresponding amine. The amine is then reacted with epichlorohydrin to form the oxirane ring, which is subsequently opened by the addition of carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. It has been found to selectively target cancer cells that have high levels of RNA polymerase I transcription, which is often upregulated in cancer cells. This makes it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-9-5-3-7-12(14)16(19-17(20)15-10-22-15)11-6-2-4-8-13(11)18/h2-9,15-16H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDADTXQQMLMZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2Cl)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

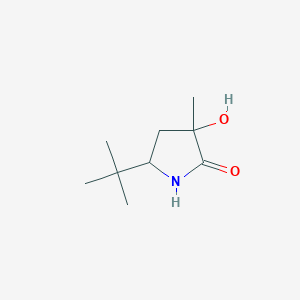

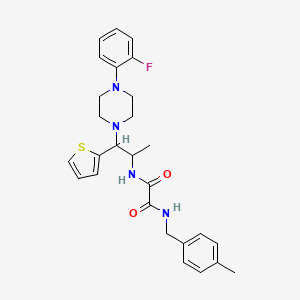
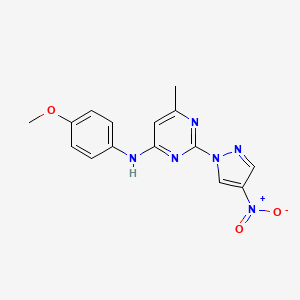
![2-[2-(4-Methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethoxy]naphthalene-1-carbaldehyde](/img/structure/B2761662.png)
![N-(3-ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2761664.png)
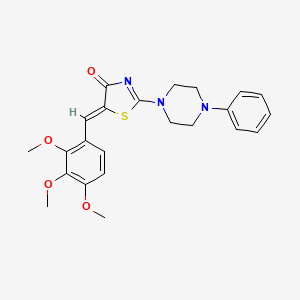
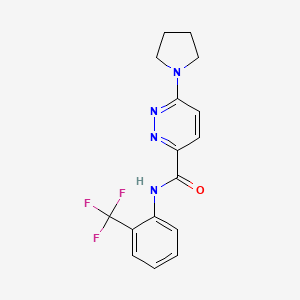

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2761670.png)
![3-[5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2761673.png)
![1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B2761675.png)
![1-(5-Chloro-2-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2761677.png)
